molecular formula C20H18FN3O3 B2442137 2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-46-3

2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2442137
CAS RN: 874397-46-3
M. Wt: 367.38
InChI Key: DGXNRHOAPBHXCX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring and a chromeno ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Chromeno refers to a fused ring system that is part of the larger class of compounds known as benzopyrans .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and chromeno rings, along with the various substituents. The presence of the nitrogen atom in the pyrrole ring and the oxygen atoms in the chromeno ring would likely have a significant impact on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and oxygen atoms would likely make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for the synthesis of polyfunctional fused heterocyclic compounds, including chromeno[2,3-c]pyrrole derivatives, which have shown potential in creating diverse molecular architectures for various applications. For example, Vydzhak and Panchishyn (2010) reported a high-yield synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones through a reaction involving methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes, showcasing a route to a wide range of derivatives (Vydzhak & Panchishyn, 2010).

Photophysical Properties

The study of photophysical properties of heterocyclic compounds, including those related to 2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, has revealed interesting behaviors such as piezochromism, acidochromism, and solvent-induced emission changes. Lei et al. (2016) synthesized D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics, which could have implications for the development of new materials for sensing and imaging applications (Lei et al., 2016).

Bio-imaging and Sensing

Fluoroionophores based on diamine-salicylaldehyde derivatives have been developed for metal ion sensing and bio-imaging. Hong et al. (2012) reported that certain derivatives can chelate Zn^2+ specifically in both organic and semi-aqueous solutions, with potential applications in cellular metal staining for general fluorescence and ratio fluorescence methods (Hong et al., 2012).

Advanced Material Applications

The exploration of new materials for optoelectronic applications has also been a focus. Peng and Zhu (2003) synthesized 5-fluoroalkylated 1H-1,2,3-triazoles with potential applications in electroluminescent layers, opening up possibilities for their use in organic light-emitting devices (Peng & Zhu, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain pyrrole rings work by interacting with biological targets such as enzymes or receptors .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-7-fluoro-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-23(2)9-10-24-17(12-5-7-22-8-6-12)16-18(25)14-11-13(21)3-4-15(14)27-19(16)20(24)26/h3-8,11,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXNRHOAPBHXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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